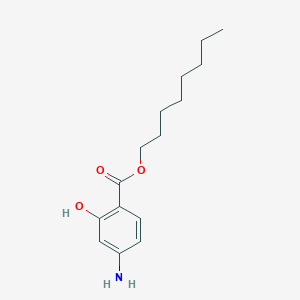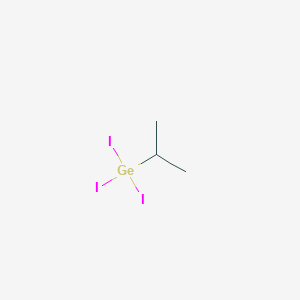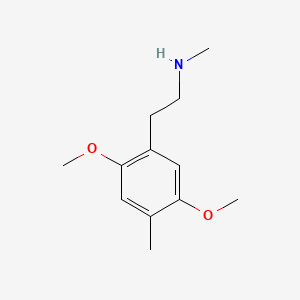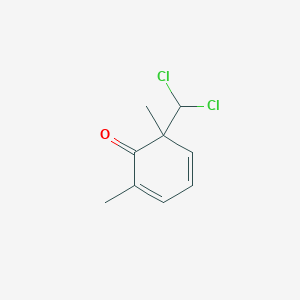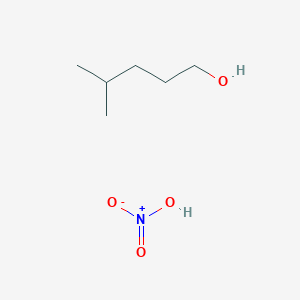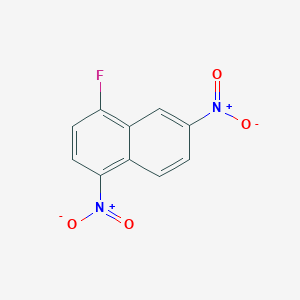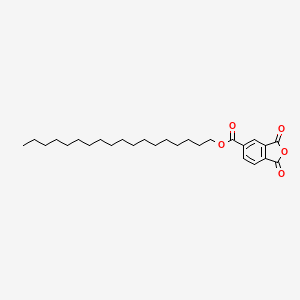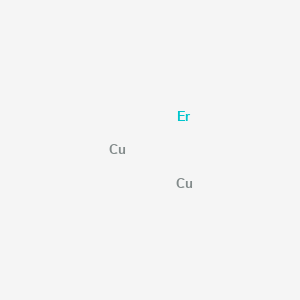
5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes It is characterized by a dioxane ring substituted with ethyl, methyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the acid-catalyzed reaction of 2-methyl-2-phenyl-1,3-propanediol with diethyl ketone. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
化学反应分析
Types of Reactions:
Oxidation: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxanes depending on the reagents used.
科学研究应用
Chemistry: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a model to study the behavior of dioxane derivatives in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism by which 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound is converted to ketones or carboxylic acids through the transfer of oxygen atoms. In reduction reactions, it is converted to alcohols through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
相似化合物的比较
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but with methyl groups instead of ethyl groups.
5,5-Diethyl-1,3-dioxan-2-one: Contains a carbonyl group in the dioxane ring.
2,2-Dimethyl-5-phenyl-1,3-dioxane: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and phenyl groups on the dioxane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
24571-19-5 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
5,5-diethyl-2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-4-15(5-2)11-16-14(3,17-12-15)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI 键 |
WPCADHMLWADJDV-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(OC1)(C)C2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


